
MGS0028
Overview
Description
MGS0028 is a synthetic organic compound known for its selective agonist activity on metabotropic glutamate 2/3 receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in modulating neurotransmission in the central nervous system. This compound has shown potential in reversing abnormal behaviors in animal models, making it a valuable compound for research in psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MGS0028 involves the construction of a highly substituted bicyclo[3.1.0]hexane core structure. Several methods have been employed, including addition and elimination reactions, carbene insertion, and SN2 type cyclization. One notable approach is the application of Trost’s asymmetric allylic alkylation (AAA) for the construction of the ring system .
Industrial Production Methods
Industrial production of this compound typically follows the optimized synthetic routes developed in laboratory settings. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
MGS0028 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
MGS0028 is primarily investigated in the following domains:
-
Psychiatric Disorders :
- Schizophrenia and Anxiety : Research indicates that this compound may reverse abnormal behaviors associated with psychiatric disorders. In animal models, it has been shown to attenuate hyperactivity and aggression in isolation-reared mice, suggesting its potential as an anti-psychotic agent .
- Behavioral Studies : The compound has been utilized to study the effects of metabotropic glutamate receptor modulation on various behavioral outcomes, including prepulse inhibition deficits, which are often linked to schizophrenia .
-
Neuroscience :
- This compound serves as a model compound to explore the physiological roles of metabotropic glutamate receptors in synaptic plasticity and neurotransmission regulation. Its effects on animal behavior provide insights into the underlying mechanisms of neuropsychiatric conditions.
-
Drug Development :
- The compound is being investigated for its potential as a therapeutic agent, leading to the development of new drugs targeting metabotropic glutamate receptors. Its unique properties make it a candidate for further clinical studies aimed at treating various neuropsychiatric disorders.
Case Study 1: Effects on Aggression and Hyperactivity
A study examining the effects of this compound on isolation-induced abnormal behaviors demonstrated that treatment with this compound significantly reduced hyperactivity and aggression in mice compared to control groups. This suggests that this compound could be effective in managing symptoms associated with certain psychiatric conditions.
Case Study 2: Modulation of Prepulse Inhibition
In another study focused on prepulse inhibition—a measure often used to assess sensory processing and cognitive function—this compound was found to reverse deficits induced by isolation rearing. This finding highlights its potential role in restoring normal sensory processing in individuals with psychiatric disorders .
Data Table: Summary of Research Findings
Application Area | Findings | Implications |
---|---|---|
Psychiatric Disorders | Attenuates hyperactivity and aggression; reverses prepulse inhibition deficits | Potential treatment for schizophrenia and anxiety |
Neuroscience | Modulates neurotransmitter release; affects synaptic plasticity | Insights into neuropsychiatric mechanisms |
Drug Development | Candidate for new therapeutics targeting metabotropic glutamate receptors | Future clinical applications |
Mechanism of Action
MGS0028 exerts its effects by selectively activating metabotropic glutamate 2/3 receptors. These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity. Activation of these receptors by this compound leads to a decrease in the release of excitatory neurotransmitters, thereby modulating neuronal activity. The compound’s effects are mediated through the G-protein signaling pathway, which ultimately influences various downstream targets and pathways .
Comparison with Similar Compounds
Similar Compounds
LY354740: Another selective agonist for group II metabotropic glutamate receptors, known for its oral efficacy and potential therapeutic applications.
MGS0008: A fluorinated derivative with enhanced selectivity and oral activity compared to LY354740.
Uniqueness of this compound
This compound stands out due to its exceptionally potent agonist activity for metabotropic glutamate 2/3 receptors. It has demonstrated strong inhibitory effects on behaviors induced by phencyclidine in animal models, making it a valuable tool for studying psychiatric disorders and developing new therapeutic agents .
Biological Activity
MGS0028 is a selective agonist for the metabotropic glutamate receptors mGlu2 and mGlu3, which are implicated in various neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity of this compound, highlighting its effects in animal models, pharmacological properties, and potential therapeutic applications.
Overview of Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that modulate neurotransmission in the central nervous system. They are classified into three groups based on their sequence homology and signaling mechanisms:
- Group I : mGlu1 and mGlu5
- Group II : mGlu2 and mGlu3
- Group III : mGlu4, mGlu6, mGlu7, and mGlu8
This compound specifically targets Group II mGluRs, which have been associated with the modulation of synaptic plasticity and cognitive functions.
Pharmacological Profile
This compound exhibits high potency as an agonist for mGlu2 and mGlu3 receptors. The effective concentrations (EC50) reported for this compound are as follows:
These values indicate that this compound is a highly selective compound with significant receptor affinity compared to other known agonists.
Effects on Behavior
Research has demonstrated that this compound can significantly alter behavior in various animal models. Notably:
- Isolation-Reared Mice : this compound attenuated hyperactivity and aggressive behaviors in isolation-reared mice. It also reversed deficits in prepulse inhibition induced by isolation rearing, suggesting potential antipsychotic effects .
- Locomotor Activity : Importantly, this compound did not affect locomotor activity or prepulse inhibition in group-reared mice, indicating its effects are specific to certain behavioral contexts .
Case Studies
- Isolation-Induced Abnormal Behaviors :
- Cognitive Function :
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
Parameter | Observation |
---|---|
Receptor Affinity (EC50) | mGlu2: 0.57 nM; mGlu3: 2.07 nM |
Behavioral Effects | Reduced hyperactivity and aggression in isolation-reared mice |
Cognitive Enhancement | Improved performance in memory tasks |
Specificity | No effect on group-reared mice's locomotor activity |
Properties
CAS No. |
321963-33-1 |
---|---|
Molecular Formula |
C8H8FNO5 |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
(1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H8FNO5/c9-8(6(14)15)3-2(11)1-7(10,4(3)8)5(12)13/h3-4H,1,10H2,(H,12,13)(H,14,15)/t3-,4-,7+,8-/m1/s1 |
InChI Key |
KFAGJPNFERWZJA-JKBXLQNXSA-N |
SMILES |
C1C(=O)C2C(C1(C(=O)O)N)C2(C(=O)O)F |
Isomeric SMILES |
C1C(=O)[C@@H]2[C@H]([C@@]1(C(=O)O)N)[C@]2(C(=O)O)F |
Canonical SMILES |
C1C(=O)C2C(C1(C(=O)O)N)C2(C(=O)O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-6-fluoro-4-oxobicyclo(3.1.0)hexane-2,6-dicarboxylic acid MGS 0028 MGS-0028 MGS0028 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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